molecular formula C11H15F3N2O B6428495 3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole CAS No. 2034282-00-1

3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B6428495
CAS No.: 2034282-00-1
M. Wt: 248.24 g/mol
InChI Key: GTGHIBKVKICGGR-UHFFFAOYSA-N
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Description

The compound “3-methyl-5-((2-(trifluoromethyl)piperidin-1-yl)methyl)isoxazole” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two non-adjacent nitrogen and oxygen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group attached to the piperidine ring is a common motif in pharmaceuticals and agrochemicals due to its high stability and lipophilicity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition, followed by the introduction of the piperidine ring. The trifluoromethyl group could be introduced using a variety of methods, including nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and piperidine rings, along with the trifluoromethyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoxazole and piperidine rings, as well as the trifluoromethyl group. The isoxazole ring is electron-deficient and could undergo electrophilic substitution reactions. The piperidine ring, being a secondary amine, could participate in reactions such as alkylation, acylation, and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the isoxazole and piperidine rings, which are common in pharmaceuticals. Future research could explore its biological activity and potential applications in drug discovery .

Properties

IUPAC Name

3-methyl-5-[[2-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-8-6-9(17-15-8)7-16-5-3-2-4-10(16)11(12,13)14/h6,10H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGHIBKVKICGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCCCC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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